Cefamandole - 34444-01-4

Cefamandole

Catalog Number: EVT-263297
CAS Number: 34444-01-4
Molecular Formula: C18H18N6O5S2
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefamandole is a second-generation cephalosporin antibiotic. [, ] It is a semi-synthetic beta-lactam antibiotic that was developed in the 1970s. [, ] Cefamandole is classified as a parenteral antibiotic, meaning it is administered intravenously or intramuscularly. [, ] Cefamandole is a zwitterion at physiological pH. []

Cefamandole Nafate

Compound Description: Cefamandole nafate is the O-formyl ester prodrug of cefamandole. It is rapidly converted to cefamandole in vivo. Cefamandole nafate exhibits virtually identical in vitro antibacterial activity to cefamandole, but in vivo, it is rapidly hydrolyzed to release the active drug. Cefamandole nafate is available as a powder for injection and is used for treating various bacterial infections.

Cefazolin

Compound Description: Cefazolin is a first-generation cephalosporin antibiotic with a similar spectrum of activity to cefamandole. It is commonly used as a prophylactic agent in surgical procedures. Cefazolin is less effective against certain Gram-negative bacteria, particularly indole-positive Proteus species, compared to cefamandole.

Cephalothin

Compound Description: Cephalothin is a first-generation cephalosporin antibiotic. Similar to cefazolin, it exhibits a narrower spectrum of activity compared to cefamandole, showing reduced efficacy against certain Gram-negative bacteria, including indole-positive Proteus species and Enterobacter species.

Cefoxitin

Compound Description: Cefoxitin is a second-generation cephalosporin antibiotic with a broader spectrum of activity compared to first-generation cephalosporins. It exhibits significant activity against anaerobic bacteria. Cefoxitin is noteworthy for its ability to induce beta-lactamases, enzymes produced by bacteria that can inactivate certain antibiotics, including cefamandole.

Cefuroxime

Cefoperazone

Compound Description: Cefoperazone is a third-generation cephalosporin antibiotic with a broader spectrum of activity than cefamandole, particularly against Pseudomonas aeruginosa.

Classification and Source

Cefamandole belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is derived from 7-aminocephalosporanic acid (7-ACA), which serves as a core structure for various cephalosporin derivatives. Cefamandole is particularly effective against a range of gram-positive and gram-negative bacteria, making it useful in treating various infections, including skin and respiratory tract infections .

Synthesis Analysis

The synthesis of cefamandole typically involves several key steps starting from 7-aminocephalosporanic acid. Various methods have been reported for its synthesis:

  1. Chemical Synthesis: Traditional methods utilize chemical reactions to modify the 7-ACA structure. This includes acylation reactions where different acyl groups are introduced to form cefamandole.
  2. Biocatalytic Methods: Recent advancements have seen the use of biocatalysts for more environmentally friendly synthesis processes. For example, enzymatic acylation has been explored as an alternative to conventional methods, offering higher selectivity and yield .
  3. Parameters: The synthesis can be influenced by factors such as temperature, pH, and the concentration of reactants. For instance, a study indicated that maintaining specific pH levels during synthesis could enhance yield and purity .
Molecular Structure Analysis

Cefamandole has the following molecular formula: C18H18N6O5SC_{18}H_{18}N_{6}O_{5}S with a molecular weight of approximately 462.503 g/mol. Its structure features a beta-lactam ring fused to a thiazine ring, characteristic of cephalosporins. The presence of a side chain contributes to its antibacterial activity by enhancing binding to penicillin-binding proteins in bacteria .

Structural Details:

  • Beta-lactam Ring: Essential for its antibacterial activity.
  • Thiazine Ring: Contributes to the stability and activity profile.
  • Side Chains: Variations in side chains can affect spectrum and potency against different bacterial strains.
Chemical Reactions Analysis

Cefamandole undergoes various chemical reactions that are crucial for its stability and efficacy:

  1. Hydrolysis: In aqueous solutions, cefamandole can hydrolyze under acidic or basic conditions, leading to degradation products. The rate of hydrolysis is influenced by pH and temperature, with first-order kinetics observed in many cases .
  2. Buffer Catalysis: The presence of buffers can significantly affect the degradation rate by altering the pH environment around cefamandole .
  3. Stability Studies: Research has shown that cefamandole's stability varies with temperature and pH; for instance, higher temperatures generally increase degradation rates .
Mechanism of Action

Cefamandole exerts its bactericidal effect primarily through the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located in the bacterial cell membrane:

  1. Inhibition of Cell Wall Synthesis: By binding to PBPs, cefamandole disrupts the final stages of peptidoglycan cross-linking in bacterial cell walls.
  2. Cell Lysis: This disruption activates autolytic enzymes within bacteria, leading to cell lysis and death.
  3. Broad Spectrum Activity: Cefamandole is effective against various gram-positive and some gram-negative organisms due to its ability to penetrate bacterial membranes effectively .
Physical and Chemical Properties Analysis

Cefamandole exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in water; solubility can vary based on pH.
  • Stability: Stability is affected by environmental factors such as temperature and pH; it is more stable at neutral pH compared to extreme acidic or basic conditions .
  • Melting Point: Specific melting points have been reported around 110-115 °C.
Applications

Cefamandole is utilized in various clinical settings due to its broad-spectrum antibacterial activity:

  1. Infections Treatment: Commonly used for treating skin infections, respiratory infections, urinary tract infections, and other bacterial infections.
  2. Surgical Prophylaxis: Administered prophylactically in surgical procedures to prevent postoperative infections.
  3. Research Applications: Used in microbiological studies to assess antibiotic resistance patterns among bacterial strains .
Historical Development & Structural Evolution of Cefamandole

Discovery and Classification Within Second-Generation Cephalosporins

Cefamandole (chemical name: (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) emerged as a significant advancement in antibiotic development when first synthesized by Eli Lilly and Company researchers in 1972 [1] [5]. This semisynthetic derivative represented a strategic evolution from first-generation cephalosporins, specifically engineered to address the growing challenge of β-lactamase resistance among Gram-negative pathogens. The compound received clinical approval in 1978 under the brand name Mandol, positioning it as a pivotal broad-spectrum agent within the expanding arsenal of second-generation cephalosporins [1] [10].

The molecular architecture of cefamandole (C₁₈H₁₈N₆O₅S₂, molecular weight 462.50 g·mol⁻¹) features the fundamental β-lactam dihydrothiazine ring characteristic of all cephalosporins, but with strategic modifications at two key positions that define its classification and enhanced activity [3] [8]. The C7 acyl side chain incorporates a (R)-mandelamide group (2-hydroxy-2-phenylacetamido), which significantly broadens its antibacterial spectrum compared to earlier cephalosporins. This modification grants cefamandole improved stability against plasmid-mediated β-lactamases, particularly those produced by Haemophilus influenzae and Enterobacter species [1] [5]. Simultaneously, the C3' position contains a complex heterocyclic substitution—1-methyl-1H-tetrazole-5-thiol (N-methylthiotetrazole, NMTT)—that would later be recognized for both its pharmacological benefits and clinical challenges [1] [6].

The spectrum of activity established cefamandole as a distinct second-generation agent, bridging the gap between the predominantly Gram-positive coverage of first-generation cephalosporins and the expanded Gram-negative coverage of later generations. Its minimum inhibitory concentrations (MICs) demonstrate this transitional profile: 0.1-12.5 μg/mL for Staphylococcus aureus, 0.12-400 μg/mL for Escherichia coli, and 0.06->16 μg/mL for Haemophilus influenzae [1]. This spectrum positioned cefamandole as a versatile therapeutic option for skin and soft tissue infections, bone and joint infections, urinary tract infections, and lower respiratory tract infections during its period of clinical use, though it has since been discontinued in the United States market [1] [10].

Table 1: Structural Features and Classification of Select Second-Generation Cephalosporins

CompoundC7 Acyl Side ChainC3' ModificationKey Spectrum Characteristics
Cefamandole(R)-MandelamideN-methylthiotetrazole (NMTT)Extended Gram-negative coverage including H. influenzae
Cefuroxime(Z)-2-(Methoxyimino)-2-(fur-2-yl)acetamidoCarbamateEnhanced β-lactamase stability
Cefoxitin(Aminocarbonyl)oxyacetamidoMethoxyExcellent anaerobic coverage
CefaclorPhenylglycineChlorideOral bioavailability

Rational Design of N-Methylthiotetrazole (NMTT) Side Chain Modifications

The incorporation of the N-methylthiotetrazole (NMTT) moiety at the C3' position represented a deliberate structural innovation to enhance cefamandole's pharmacokinetic and pharmacodynamic properties [1] [5]. Chemically designated as 1-methyl-1H-tetrazole-5-thiol, this heterocyclic side chain was engineered to confer several advantageous characteristics. Primarily, the NMTT group significantly enhanced cefamandole's resistance to hydrolysis by β-lactamase enzymes, particularly those produced by Gram-negative bacteria such as Enterobacter species and Escherichia coli [5]. This modification expanded the drug's utility against pathogens that had developed resistance to earlier cephalosporins through β-lactamase production mechanisms.

Additionally, the lipophilic nature of the NMTT side chain improved the antibiotic's tissue penetration capabilities, particularly into challenging anatomical sites including bone, synovial fluid, and the biliary system [5]. This property proved clinically valuable for treating osteomyelitis and intra-abdominal infections where adequate antibiotic penetration is often problematic. The molecular design also maintained sufficient aqueous solubility for parenteral administration through careful balancing of hydrophobic (aromatic phenyl) and hydrophilic (carboxylic acid, hydroxyl) functional groups within the overall structure [3] [8].

However, the NMTT side chain was later discovered to impart significant biochemical effects beyond its antimicrobial enhancements. As cefamandole undergoes metabolic degradation in vivo, the NMTT moiety is released as a free thiol compound that potently inhibits vitamin K epoxide reductase (VKOR) [2] [4]. This enzyme is essential for the γ-carboxylation of glutamate residues in vitamin K-dependent clotting factors (II, VII, IX, X). Inhibition leads to decreased production of functional clotting factors and can result in hypoprothrombinemia—a condition characterized by prolonged prothrombin time and bleeding risk [4] [6].

Comparative studies have demonstrated that cephalosporins containing the NMTT group (cefamandole, cefoperazone, cefotetan) consistently cause greater reductions in vitamin K-dependent clotting factor synthesis than those lacking this structural feature (cefotaxime, ceftriaxone) [4] [6]. A systematic meta-analysis confirmed that NMTT-containing cephalosporins significantly increase hypoprothrombinemia risk (OR 1.676, 95% CI 1.275–2.203) and prothrombin time prolongation (OR 2.050, 95% CI 1.398–3.005) compared to non-NMTT cephalosporins [6]. This unintended consequence of the rationally designed NMTT side chain illustrates the complex interplay between structural optimization for antimicrobial activity and unanticipated biological effects.

Synthesis Pathways: Key Advances in Semisynthetic Derivative Production

The production of cefamandole exemplifies the evolution of semisynthetic cephalosporin manufacturing, transitioning from purely chemical methods to integrated chemoenzymatic approaches that improve efficiency and sustainability. The conventional chemical synthesis pathway begins with 7-aminocephalosporanic acid (7-ACA), the core β-lactam scaffold obtained through the deacylation of cephalosporin C [5] [7]. This multistep process involves sequential modifications at the C3' and C7 positions:

  • C3' Functionalization: The acetoxy group at C3' of 7-ACA undergoes nucleophilic displacement with 1-methyl-1H-tetrazole-5-thiol to introduce the NMTT side chain. This step requires carefully controlled conditions to preserve the β-lactam ring integrity [5].
  • C7 Acylation: The resulting intermediate, 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is then acylated with activated derivatives of (R)-mandelic acid. Traditional methods employed environmentally problematic reagents such as oxalyl chloride to form mandeloyl chloride, which carries the risk of racemization at the chiral center, potentially reducing antibacterial efficacy [7] [9].

A significant manufacturing challenge involves the inherent instability of the mandelamide side chain, which necessitated development of the prodrug cefamandole nafate (sodium salt) for clinical use. This prodrug approach improves solubility and shelf-life but introduces formulation complexities. Patent CN101219117A detailed an optimized method using minimal anhydrous sodium carbonate (cefamandole nafate:sodium carbonate ratio = 1000:30) and strict particle size control (80-150 μm) to enhance dissolution while minimizing CO₂ generation upon reconstitution—a known issue with earlier formulations [7].

Table 2: Comparison of Cefamandole Synthesis Methods

Synthesis ApproachKey StepsYieldAdvantagesLimitations
Traditional Chemical1. C3' modification with NMTT2. Activation of mandelic acid with oxalyl chloride3. Acylation at C760-75%Established industrial processToxic reagents, racemization risk, multiple purification steps
Biocatalytic (Immobilized CASA)1. One-pot acylation of 7-ACA with mandelic acid methyl ester2. Chemical modification at C3'88.6 ± 2.0%Reduced environmental burden, higher enantioselectivityRequires specialized enzyme preparation
Particle-Engineered Nafate1. Controlled crystallization2. Particle size fractionation (80-150 μm)N/AImproved dissolution, reduced CO₂ generationAdditional processing steps

Recent advances have introduced more sustainable biocatalytic alternatives using immobilized cephalosporin-acid synthetase (CASA) enzymes [9]. This innovative approach reverses the traditional sequence by first acylating 7-ACA at the C7 position with mandelic acid methyl ester (MEMA) in a water-ethylene glycol (43% v/v) cosolvent system at 30°C and pH 8.0–6.0 gradient. The reaction achieves an impressive 88.6 ± 2.0% yield of the intermediate 7-[(2R)-2-hydroxy-2-phenylacetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (S-p CFM), which is subsequently chemically modified at C3' to introduce the NMTT group [9]. The biocatalytic route offers distinct advantages: elimination of toxic acylating reagents, preservation of chiral integrity at the mandelamide center, and reduced environmental impact through aqueous-phase chemistry. Moreover, the final reaction mixture achieves a 1.5-fold higher concentration of the β-lactam product compared to traditional pathways, significantly improving process efficiency [9].

These synthesis innovations highlight the pharmaceutical industry's ongoing efforts to optimize the production of complex semisynthetic antibiotics like cefamandole, balancing chemical efficiency, environmental sustainability, and final product performance. The evolution from purely chemical to enzymatic methodologies represents a paradigm shift in β-lactam manufacturing that extends beyond this specific compound to broader antibiotic synthesis strategies.

Table 3: Key Compounds in Cefamandole Synthesis and Pharmacology

  • Cefamandole (C₁₈H₁₈N₆O₅S₂)
  • Cefamandole nafate (C₁₈H₁₇N₆NaO₅S₂)
  • 7-Aminocephalosporanic acid (7-ACA) (C₁₀H₁₂N₂O₅S)
  • 1-Methyl-1H-tetrazole-5-thiol (C₂H₄N₄S)
  • (R)-Mandelic acid (C₆H₅CH(OH)CO₂H)
  • Mandelic acid methyl ester (MEMA) (C₆H₅CH(OCH₃)CO₂H)
  • 7-TMCA (C₁₀H₁₂N₆O₄S₂)

Properties

CAS Number

34444-01-4

Product Name

Cefamandole

IUPAC Name

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C18H18N6O5S2

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/t11-,13-,16-/m1/s1

InChI Key

OLVCFLKTBJRLHI-AXAPSJFSSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O

Solubility

5.81e-01 g/L

Synonyms

Cefamandole; Compound 83405; L-Cefamandole; Mancef; Mandol;

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.